6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate
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Description
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate is a useful research compound. Its molecular formula is C24H18N2O4S and its molecular weight is 430.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrimidine ring, which is a basic structure in many biological compounds such as nucleic acids and vitamins . Therefore, it’s possible that this compound could interact with biological targets that recognize or are affected by pyrimidine derivatives.
Mode of Action
The exact mode of action would depend on the specific biological target. For example, if the target is an enzyme, the compound might act as an inhibitor or activator. If the target is a receptor, the compound could potentially act as an agonist or antagonist .
Biochemical Pathways
Pyrimidine derivatives are involved in a wide range of biochemical pathways, including DNA and RNA synthesis, signal transduction, and metabolic processes . The exact pathways affected by this compound would depend on its specific targets.
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Factors such as solubility, stability, and molecular size can affect absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-phenylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S/c1-16-11-12-25-24(26-16)31-15-20-13-21(27)22(14-29-20)30-23(28)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFRRWGBSPPJSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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